Product packaging for 3-(2,3-Dimethoxyphenyl)propan-1-ol(Cat. No.:CAS No. 103853-10-7)

3-(2,3-Dimethoxyphenyl)propan-1-ol

Cat. No.: B009825
CAS No.: 103853-10-7
M. Wt: 196.24 g/mol
InChI Key: UZYOQKCMPDEWAJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Related Disciplines

3-(2,3-Dimethoxyphenyl)propan-1-ol is a distinct aromatic alcohol that belongs to the class of phenylpropanoids, a diverse group of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Within the realm of organic chemistry, this compound is characterized by a phenyl ring substituted with two methoxy (B1213986) groups at the 2 and 3 positions, attached to a propan-1-ol side chain. This specific arrangement of functional groups—a primary alcohol and two vicinal methoxy groups on an aromatic ring—makes it a valuable molecular scaffold and a potential intermediate in multi-step organic syntheses. Its structural features are of interest in medicinal chemistry and materials science, where the dimethoxyphenyl moiety is a common feature in many biologically active molecules and functional materials.

Research Significance and Academic Relevance of the Compound

The academic relevance of this compound stems from its potential as a building block in the synthesis of more complex molecules. The dimethoxyphenyl group is a key pharmacophore in a variety of therapeutic agents, and the propanol (B110389) side chain offers a reactive handle for further chemical modifications. While specific research focusing exclusively on this compound is not extensively documented, the broader class of dimethoxyphenyl propanol derivatives is of significant interest. These derivatives are explored for their potential applications in areas such as the development of new pharmaceutical drugs and specialized polymers. The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of novel synthetic methodologies.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical and physical properties of this compound, based on available data. The primary objectives are to:

Detail the known chemical and physical characteristics of the compound.

Provide an analysis of its expected spectroscopic signatures.

Discuss plausible synthetic routes for its preparation.

Explore its potential applications in academic and industrial research based on the known activities of structurally related compounds.

This review will systematically present the available information, adhering strictly to the outlined sections to provide a focused and scientifically accurate resource on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B009825 3-(2,3-Dimethoxyphenyl)propan-1-ol CAS No. 103853-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7,12H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOQKCMPDEWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548561
Record name 3-(2,3-Dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103853-10-7
Record name 3-(2,3-Dimethoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 2,3 Dimethoxyphenyl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For 3-(2,3-dimethoxyphenyl)propan-1-ol, several logical disconnections can be proposed.

A primary disconnection strategy involves breaking the C-C bond between the aromatic ring and the propyl side chain (Disconnection A). This suggests a coupling reaction between a nucleophilic 2,3-dimethoxyphenyl synthon and an electrophilic three-carbon (C3) synthon. The aromatic nucleophile could be a Grignard reagent or an organolithium species, while the C3 electrophile could be a molecule like propylene (B89431) oxide or 3-halopropanol. youtube.com

A second approach involves functional group interconversion (FGI) (Disconnection B). The primary alcohol can be retrosynthetically derived from the reduction of a corresponding carboxylic acid or ester. This intermediate, 3-(2,3-dimethoxyphenyl)propanoic acid, can be further disconnected via a C-C bond break, leading back to precursors like 2,3-dimethoxybenzaldehyde (B126229), which could undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to build the side chain.

A third strategy (Disconnection C) considers the formation of the propyl chain from an alkyne precursor. An intermediate alkyne can be synthesized and subsequently reduced to the corresponding alkane skeleton using catalytic hydrogenation. youtube.com This is a powerful method for building carbon chains. youtube.com

Established Chemical Synthesis Pathways

Established pathways for synthesizing molecules like this compound can be categorized as linear or convergent.

A linear synthesis builds the molecule sequentially from a single starting material. A plausible linear route to this compound could commence from 2,3-dimethoxybenzaldehyde.

Chain Extension: The aldehyde undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane (B24862) or a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate. This step forms an α,β-unsaturated ester, ethyl 3-(2,3-dimethoxyphenyl)acrylate, extending the carbon chain by two atoms.

Reduction: The resulting unsaturated ester is then subjected to a robust reduction step. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the carbon-carbon double bond and the ester functional group to yield the target alcohol, this compound. Alternatively, the double bond can first be selectively hydrogenated using a catalyst like palladium on carbon (Pd/C), followed by the reduction of the saturated ester.

Convergent synthesis involves preparing different fragments of the target molecule independently before combining them in a final step. This approach is often more efficient for complex molecules.

Preparation of Fragment A: 1-Bromo-2,3-dimethoxybenzene is treated with magnesium metal to form the Grignard reagent, (2,3-dimethoxyphenyl)magnesium bromide. This creates a potent aromatic nucleophile.

Preparation of Fragment B: The three-carbon electrophile can be a molecule like propylene oxide.

Coupling: The Grignard reagent (Fragment A) is reacted with propylene oxide (Fragment B). This reaction opens the epoxide ring, forming a new carbon-carbon bond and resulting in a secondary alcohol. youtube.com To obtain the desired primary alcohol, an alternative C3 synthon like 3-bromo-1-(tert-butyldimethylsilyloxy)propane could be used, followed by deprotection of the silyl (B83357) ether using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

Table 1: Comparison of Linear and Convergent Synthesis Steps

Strategy Step Starting Material(s) Key Reagents Intermediate / Final Product Key Transformation
Linear 12,3-DimethoxybenzaldehydePh₃P=CHCO₂Et (Wittig Reagent)Ethyl 3-(2,3-dimethoxyphenyl)acrylateC=C Bond Formation
2Ethyl 3-(2,3-dimethoxyphenyl)acrylate1. H₂, Pd/C 2. LiAlH₄This compoundReduction
Convergent 11-Bromo-2,3-dimethoxybenzene, Propylene OxideMg, THF1-(2,3-Dimethoxyphenyl)propan-2-olGrignard Reaction
2(2,3-Dimethoxyphenyl)magnesium bromide, 3-Chloro-1-propanol (protected)Cu(I) catalyst (optional)Protected this compoundCross-Coupling
3Protected propanol (B110389) derivativeDeprotection agent (e.g., TBAF)This compoundDeprotection

Modern Catalytic and Green Chemistry Synthetic Routes

Modern synthesis emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Transition metal catalysis offers powerful tools for forming key bonds in the target molecule. nih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent.

Heck Reaction: A plausible route involves the palladium-catalyzed reaction of 1-iodo-2,3-dimethoxybenzene (B52624) with allyl alcohol. This would form 3-(2,3-dimethoxyphenyl)prop-2-en-1-ol. Subsequent catalytic hydrogenation of the double bond would yield the final product.

Suzuki Coupling: (2,3-Dimethoxyphenyl)boronic acid can be coupled with an allyl halide, such as allyl bromide, using a palladium catalyst and a base. The resulting 3-(2,3-dimethoxyphenyl)prop-1-ene can then be converted to the primary alcohol via a hydroboration-oxidation sequence, which provides anti-Markovnikov addition of water across the double bond.

Sonogashira Coupling: A Sonogashira coupling between 1-iodo-2,3-dimethoxybenzene and propargyl alcohol would yield 3-(2,3-dimethoxyphenyl)prop-2-yn-1-ol. A full reduction of the triple bond to a saturated alkyl chain can be achieved using hydrogenation with a catalyst like Pd/C. youtube.com

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high enantioselectivity. While a direct, fully organocatalytic synthesis of this compound is not established, organocatalysts could be applied to key steps in a synthetic sequence.

For instance, if the synthesis proceeds through a ketone intermediate, such as 1-(2,3-dimethoxyphenyl)propan-1-one, its asymmetric reduction to a chiral alcohol could be achieved using well-established organocatalytic transfer hydrogenation methods. Furthermore, the formation of the carbon skeleton itself could potentially be mediated by organocatalysis, for example, through a Michael addition reaction to an α,β-unsaturated aldehyde. mdpi.comyoutube.com The conjugate addition of a nucleophile to an unsaturated system is a well-known strategy for building 1,5-dicarbonyl relationships, which can be precursors to cyclic or acyclic systems. youtube.com

Table 2: Overview of Modern Catalytic Approaches

Catalytic System Reaction Type Reactants Bond Formed Description
Palladium(0) Complex Heck Reaction1-Iodo-2,3-dimethoxybenzene, Allyl alcoholC(sp²)-C(sp²)Forms an unsaturated alcohol intermediate, which requires a subsequent reduction step.
Palladium(0) Complex Suzuki Coupling(2,3-Dimethoxyphenyl)boronic acid, Allyl bromideC(sp²)-C(sp³)Creates the C-C bond between the ring and the side chain, yielding an alkene for further functionalization.
Palladium(0)/Copper(I) Sonogashira Coupling1-Iodo-2,3-dimethoxybenzene, Propargyl alcoholC(sp²)-C(sp)Forms an alkynyl alcohol intermediate that can be fully hydrogenated to the target molecule.
Chiral Organocatalyst Asymmetric Reduction1-(2,3-Dimethoxyphenyl)propan-1-oneC-H (on carbonyl)Could be used to produce an enantiomerically enriched version of the corresponding secondary alcohol, not the primary target.

Biocatalytic and Enzymatic Synthesis Approaches

The integration of biocatalysis in organic synthesis represents a significant advancement towards greener and more efficient chemical manufacturing. For the synthesis of this compound, enzymatic approaches offer a promising alternative to conventional methods, potentially providing high selectivity under mild reaction conditions. While specific literature detailing the biocatalytic synthesis of this exact molecule is not extensively documented, the principles can be applied by examining enzymatic transformations of structurally similar substrates.

A highly viable enzymatic strategy involves the use of Carboxylic Acid Reductases (CARs). CARs are a class of enzymes capable of reducing carboxylic acids directly to aldehydes in an ATP-dependent manner. This enzymatic step can be integrated into a chemoenzymatic or fully enzymatic cascade. In such a system, the 3-(2,3-Dimethoxyphenyl)propanoic acid would first be converted to 3-(2,3-Dimethoxyphenyl)propanal by a suitable CAR. Subsequently, the intermediate aldehyde can be reduced in situ to the target alcohol, this compound, by an alcohol dehydrogenase (ADH), which utilizes a cofactor such as NADH or NADPH.

The key advantages of this proposed biocatalytic route include:

High Specificity: Enzymes can operate on specific functional groups without the need for protecting groups, simplifying the synthetic sequence.

Mild Conditions: Reactions are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and decomposition of thermally sensitive molecules.

Reduced Environmental Impact: Avoidance of harsh chemical reagents and toxic metal catalysts contributes to a more environmentally benign process.

The development of such a process would hinge on identifying or engineering a CAR with high activity and stability towards the 2,3-dimethoxy-substituted substrate. Modern enzyme engineering techniques, such as directed evolution and rational design, are powerful tools for tailoring enzyme specificity to non-natural substrates.

Table 1: Proposed Biocatalytic Cascade for this compound Synthesis

StepSubstrateEnzyme ClassIntermediate/ProductKey Advantages
13-(2,3-Dimethoxyphenyl)propanoic AcidCarboxylic Acid Reductase (CAR)3-(2,3-Dimethoxyphenyl)propanalHigh selectivity, avoids harsh reagents
23-(2,3-Dimethoxyphenyl)propanalAlcohol Dehydrogenase (ADH)This compoundStereospecific reduction (if applicable), cofactor recycling systems

Principles of Atom Economy and Sustainable Reagent Utilization in Synthesis

The principles of green chemistry, particularly atom economy and the use of sustainable reagents, are critical for evaluating and improving the synthesis of this compound. A common laboratory-scale synthesis involves the reduction of a carboxylic acid derivative, such as methyl 3-(2,3-dimethoxyphenyl)propanoate, using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄).

Analysis of a Conventional Route: LiAlH₄ Reduction

The reduction of an ester with LiAlH₄ is a highly effective and rapid transformation. However, it suffers from exceptionally poor atom economy. The balanced equation for the reduction of the methyl ester is:

4 CH₃(C₈H₉O₂)COOCH₃ + 2 LiAlH₄ → [Al(OCH₂(C₈H₉O₂)CH₃)₄]Li + [Al(OCH₃)₄]Li (Followed by aqueous workup)

In this process, a large portion of the mass of the reagents, specifically the lithium aluminum hydride and the subsequent quenching agent (e.g., water and acid), does not get incorporated into the final product. Instead, it generates a significant amount of aluminum salt waste, which must be treated and disposed of. The requirement for an anhydrous ethereal solvent and a careful, often cryogenic, workup procedure also adds to the process's energy consumption and potential hazards.

A Sustainable Alternative: Catalytic Hydrogenation

A more sustainable and atom-economical alternative is catalytic hydrogenation. This method involves the reduction of the ester or the parent carboxylic acid using molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous catalyst. Ruthenium-based catalysts, for example, have proven effective for the hydrogenation of esters to alcohols.

CH₃(C₈H₉O₂)COOCH₃ + 2 H₂ --(Catalyst)--> CH₃(C₈H₉O₂)CH₂OH + CH₃OH

The key advantages of this approach are:

High Atom Economy: The only theoretical byproduct when starting from the ester is methanol, and if starting from the carboxylic acid, the only byproduct is water. The hydrogen atoms are fully incorporated into the product.

Catalytic Reagents: The metal catalyst is used in small quantities and can often be recovered and reused, minimizing waste.

Reduced Waste: This method avoids the generation of large volumes of inorganic salt waste associated with hydride reductions.

The primary challenges involve the typically higher pressures and temperatures required compared to hydride reductions and the cost of the precious metal catalyst. However, from a green chemistry perspective, the dramatic increase in atom economy and reduction in waste make it a superior industrial methodology.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

FeatureLiAlH₄ Reduction of EsterCatalytic Hydrogenation of Ester
Principle Reagent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂)
Reagent Type StoichiometricCatalytic (with metal catalyst)
Atom Economy Very PoorExcellent
Primary Byproducts Aluminum salts (e.g., Al(OH)₃)Methanol
Solvent Anhydrous Ether/THFVarious, including alcohols or polar solvents
Sustainability Low (non-renewable metal, hazardous quenching)High (reusable catalyst, clean reagent H₂)

Chemical Reactivity and Derivatization Studies of 3 2,3 Dimethoxyphenyl Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for numerous chemical modifications, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions and Mechanisms

The primary alcohol of 3-(2,3-dimethoxyphenyl)propan-1-ol can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst such as sulfuric acid or with the use of coupling agents. quora.com For instance, reaction with acetic anhydride (B1165640) would yield 3-(2,3-dimethoxyphenyl)propyl acetate. The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, treatment of this compound with sodium hydride followed by methyl iodide would produce 1,2-dimethoxy-3-(3-methoxypropyl)benzene.

A summary of representative esterification and etherification reactions is presented below:

ReactantReagentProductReaction Type
This compoundAcetic Anhydride, Pyridine3-(2,3-Dimethoxyphenyl)propyl acetateEsterification
This compoundBenzoyl Chloride, Triethylamine3-(2,3-Dimethoxyphenyl)propyl benzoateEsterification
This compoundSodium Hydride, Methyl Iodide1,2-Dimethoxy-3-(3-methoxypropyl)benzeneEtherification
This compoundp-Toluenesulfonyl chloride, Pyridine3-(2,3-Dimethoxyphenyl)propyl p-toluenesulfonateEsterification

Oxidation Pathways and Selectivity Studies

The oxidation of the primary alcohol group can lead to either the corresponding aldehyde, 3-(2,3-dimethoxyphenyl)propanal, or the carboxylic acid, 3-(2,3-dimethoxyphenyl)propanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, are typically used to selectively obtain the aldehyde. Over-oxidation to the carboxylic acid can be a competing reaction, and careful control of the reaction conditions is necessary. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. mdpi.com For example, the oxidation of 1-propanol (B7761284) to propionic acid has been achieved with high selectivity using hydrogen peroxide in the presence of a heteropolyoxometalate catalyst. mdpi.com

Starting MaterialOxidizing AgentProduct
This compoundPyridinium Chlorochromate (PCC)3-(2,3-Dimethoxyphenyl)propanal
This compoundPotassium Permanganate (KMnO4)3-(2,3-Dimethoxyphenyl)propanoic acid
This compoundJones Reagent (CrO3/H2SO4)3-(2,3-Dimethoxyphenyl)propanoic acid

Formation of Halogenated and Aminated Derivatives

The hydroxyl group can be replaced by a halogen to form 3-(2,3-dimethoxyphenyl)propyl halides. This is commonly achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The resulting alkyl halides are versatile intermediates for further nucleophilic substitution reactions.

Aminated derivatives can be synthesized from the corresponding alcohol. One common method involves converting the alcohol to a good leaving group, such as a tosylate, followed by reaction with an amine. For instance, 3-(2,3-dimethoxyphenyl)propyl p-toluenesulfonate can be reacted with ammonia (B1221849) or a primary amine to yield the corresponding primary or secondary amine. scielo.org.zaresearchgate.net Direct conversion of alcohols to azides, which can then be reduced to amines, is also possible using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). sigmaaldrich.cn

Transformations of the Propanol (B110389) Side Chain

The three-carbon chain of this compound allows for various modifications to alter its length and introduce new functional groups.

Chain Elongation and Shortening Methodologies

Chain elongation can be achieved through a multi-step process. For example, the alcohol can be oxidized to the aldehyde, 3-(2,3-dimethoxyphenyl)propanal, which can then undergo a Wittig reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, to form an alkene. researchgate.netgoogle.com Subsequent hydroboration-oxidation of the alkene would yield the chain-extended alcohol, 4-(2,3-dimethoxyphenyl)butan-1-ol.

Chain shortening is a more complex process that could involve oxidative cleavage of the propanol side chain. For instance, oxidation of a related compound, 2-[2-(3,4-Dimethoxybenzylhydroxymethyl)-4,5-Dimethoxyphenyl]Ethanol, with chromium(VI) reagents led to cyclization rather than simple cleavage, highlighting the influence of the aromatic ring substituents on reactivity. researchgate.net

Functional Group Interconversions along the Aliphatic Chain

Beyond the terminal alcohol, other positions on the propane (B168953) chain can be functionalized. For example, the aldehyde derivative, 3-(2,3-dimethoxyphenyl)propanal, can serve as a key intermediate. It can react with Grignard reagents to introduce alkyl or aryl groups at the C1 position, leading to secondary alcohols. For example, reaction with methylmagnesium bromide would yield 4-(2,3-dimethoxyphenyl)butan-2-ol.

Furthermore, the synthesis of related compounds such as 3,4-dimethoxybenzyl cyanide from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) demonstrates the feasibility of introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to a variety of derivatives with functional groups at different positions on the side chain. google.com

Reactions of the Dimethoxyphenyl Moiety

The reactivity of the 2,3-dimethoxyphenyl group is significantly influenced by the electronic effects of the two methoxy (B1213986) substituents. These groups are activating and ortho-, para-directing. In the case of a 1,2,3-trisubstituted benzene (B151609) ring system, the positions for electrophilic attack are governed by the combined directing effects of these substituents and by steric hindrance.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The electron-rich nature of the 2,3-dimethoxyphenyl ring in this compound makes it susceptible to electrophilic aromatic substitution (SEAr) reactions. uwindsor.caunizar.es The two methoxy groups strongly activate the ring towards electrophiles, directing incoming substituents to the positions ortho and para to themselves. In the 1,2,3-substitution pattern, the positions are not equivalent, and the regioselectivity of the substitution is a result of the combined directing influence of the three substituents and steric factors. nih.govlibretexts.org

For the 2,3-dimethoxyphenyl moiety, the potential sites for electrophilic attack are C4, C5, and C6. The methoxy groups at C2 and C3 will strongly activate the C4 and C6 positions (ortho and para to a methoxy group) and to a lesser extent the C5 position (meta to both methoxy groups). Steric hindrance from the adjacent propanol chain and the other methoxy group can also play a significant role in determining the final product distribution. google.com

A pertinent example can be drawn from the Friedel-Crafts acylation of the closely related 1,2,3-trimethoxybenzene (B147658). The reaction with adipoyl chloride in the presence of aluminum chloride (AlCl3) demonstrates the propensity for substitution at the position para to one of the methoxy groups, leading to the formation of 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione. nih.govacs.org This suggests that for this compound, electrophilic substitution would likely favor the C4 or C6 positions.

Nitration of polysubstituted methoxybenzenes, such as 1,3,5-trimethoxybenzene, has been studied and shows that under controlled conditions, mono- or poly-nitration can be achieved, although side reactions like oxidation and coupling can occur due to the high reactivity of the ring. researchgate.netresearchgate.net

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 2,3-Dimethoxyphenyl Analogues Data in this table is based on reactions of closely related analogues and is intended to be representative.

Electrophile SourceReagent/CatalystProduct(s)Reference(s)
Adipoyl chlorideAlCl3 in CH2Cl21,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione nih.govacs.org
N2O5CH2Cl2 or CH3CNMono-, di-, and tri-nitro derivatives researchgate.netresearchgate.net
Br2HBrOrtho- and para-brominated products rsc.org

Directed Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The methoxy groups on the aromatic ring of this compound can act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent ortho position by a strong base, typically an organolithium reagent. uwindsor.cawikipedia.org For the 2,3-dimethoxyphenyl system, lithiation could potentially occur at the C4 position, directed by the C3-methoxy group, or at the position between the two methoxy groups if steric factors allow. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. It is important to note that the hydroxyl group of the propanol side chain would need to be protected prior to a DoM reaction to prevent it from being deprotonated by the strong base.

Once functionalized, for instance, through halogenation via electrophilic substitution or DoM followed by quenching with a halogen source, the resulting aryl halide derivative of this compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netnih.govproprogressio.hu

For example, a bromo- or iodo-derivative of this compound could be coupled with an organoboron compound (in a Suzuki-Miyaura reaction), an organozinc compound (in a Negishi coupling), or an amine (in a Buchwald-Hartwig amination) to generate more complex molecular architectures. researchgate.netresearchgate.netnih.govproprogressio.hu The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. rsc.orgbeilstein-journals.orgresearchgate.net A study on the Suzuki-Miyaura cross-coupling reaction catalyzed by a dimeric ortho-palladated complex of 2,3-dimethoxybenzaldehyde (B126229) oxime highlights the feasibility of such reactions on this substituted aromatic system. chemrxiv.org

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative This table presents hypothetical, yet plausible, cross-coupling reactions based on established methodologies.

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Example)Expected Product Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4 / BaseBiaryl derivative
NegishiOrganozinc reagentPd(dppf)Cl2Biaryl or alkyl-aryl derivative
Buchwald-HartwigPrimary or secondary aminePd2(dba)3 / BINAP / BaseArylamine derivative

Selective Demethylation Pathways and Product Analysis

The methoxy groups on the aromatic ring can be cleaved to yield the corresponding phenolic compounds. The use of strong Lewis acids like boron tribromide (BBr3) or aluminum chloride (AlCl3) is a common method for the demethylation of aryl methyl ethers. proprogressio.hucore.ac.ukias.ac.in The reaction conditions, such as the stoichiometry of the reagent, temperature, and reaction time, can be tuned to achieve either partial or complete demethylation.

In the case of this compound, selective demethylation presents an interesting challenge. The two methoxy groups at the C2 and C3 positions may exhibit different reactivities towards a demethylating agent due to their different electronic and steric environments. For instance, selective cleavage of one methoxy group would lead to the formation of either 3-(2-hydroxy-3-methoxyphenyl)propan-1-ol or 3-(3-hydroxy-2-methoxyphenyl)propan-1-ol. Complete demethylation would yield 3-(2,3-dihydroxyphenyl)propan-1-ol.

Studies on the selective demethylation of 2,6-dimethoxyphenol (B48157) have shown that one methoxy group can be selectively cleaved during a Friedel-Crafts reaction in the presence of AlCl3 at elevated temperatures. ias.ac.in This suggests that under specific conditions, selective monodemethylation of this compound could be achievable. The analysis of the product mixture would typically be carried out using chromatographic and spectroscopic techniques such as HPLC, GC-MS, and NMR to identify and quantify the different phenolic products.

Table 3: Potential Products from the Demethylation of this compound This table outlines the expected products from demethylation reactions based on known reactivities of similar compounds.

Demethylating AgentPotential ProductsCommentsReference(s)
BBr3 (1 equivalent)Mixture of 3-(2-hydroxy-3-methoxyphenyl)propan-1-ol and 3-(3-hydroxy-2-methoxyphenyl)propan-1-olStoichiometry is crucial for selectivity. proprogressio.hucore.ac.uk
BBr3 (excess)3-(2,3-dihydroxyphenyl)propan-1-olComplete demethylation is expected. proprogressio.hucore.ac.uk
AlCl3 / Acyl chlorideSelective monodemethylation may occurReaction conditions can influence selectivity. ias.ac.in

Mechanistic Investigations of Novel Chemical Transformations

The study of reaction mechanisms provides a deeper understanding of the factors that control chemical reactivity and selectivity. For this compound, mechanistic investigations could uncover novel chemical transformations and optimize existing ones.

The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. unizar.espatsnap.comwuxiapptec.com Computational studies using density functional theory (DFT) can be employed to model the transition states and intermediates for electrophilic attack at the different positions of the 2,3-dimethoxyphenyl ring, thereby predicting the most likely site of substitution. rsc.org Such studies can elucidate the subtle electronic and steric effects that govern the regioselectivity of these reactions.

In the context of directed metalation, mechanistic studies could clarify the structure of the organolithium intermediate and its interaction with the directing methoxy groups and the propanol side chain (if unprotected). Understanding these interactions is key to controlling the regioselectivity of the subsequent electrophilic quench.

For cross-coupling reactions, mechanistic investigations often focus on the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov Elucidating the role of the ligands and the nature of the palladium intermediates can lead to the development of more efficient and selective catalysts for the derivatization of this compound.

A cascade reaction involving the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene followed by an intramolecular aldol (B89426) condensation has been reported, leading to the formation of cyclopentene (B43876) derivatives. nih.govacs.org Similar cascade reactions could potentially be explored for this compound, where the propanol side chain might participate in intramolecular cyclizations after an initial reaction on the aromatic ring, leading to novel heterocyclic structures. Mechanistic studies of such transformations would be crucial for understanding the reaction pathways and controlling the product outcomes.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2,3 Dimethoxyphenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 3-(2,3-Dimethoxyphenyl)propan-1-ol in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for the initial structural assignment.

The ¹H NMR spectrum provides information on the number and type of protons. The spectrum of this compound typically shows distinct signals for the aromatic protons, the two methoxy (B1213986) groups, and the three methylene (B1212753) groups of the propanol (B110389) side chain. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the dimethoxyphenyl core and the three carbons of the propanol chain. The chemical shifts of the methoxy carbons are characteristically found around 55-61 ppm, while the aromatic carbons appear in the 110-155 ppm region.

DEPT experiments, commonly DEPT-135, are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. In a DEPT-135 spectrum, CH₃ and CH groups produce positive signals, while CH₂ groups give negative signals. Quaternary carbons, such as the two aromatic carbons bonded to the methoxy and propyl groups, are absent. This technique is invaluable for unambiguously assigning the signals for the propyl chain carbons and the methoxy carbons.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
6.99 t 7.9 1H H-5
6.81 dd 7.9, 1.5 1H H-6
6.75 dd 7.9, 1.5 1H H-4
3.86 s - 3H 2-OCH₃
3.84 s - 3H 3-OCH₃
3.68 t 6.4 2H H-1'
2.72 t 7.7 2H H-3'
1.88 p 7.0 2H H-2'

¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppm DEPT-135 Assignment
152.9 Quaternary C C-2
147.5 Quaternary C C-3
135.5 Quaternary C C-1
124.1 CH C-5
118.9 CH C-6
111.9 CH C-4
62.2 CH₂ C-1'
60.7 CH₃ 3-OCH₃
55.7 CH₃ 2-OCH₃
32.7 CH₂ C-2'

Two-dimensional NMR experiments provide correlational data that map out the bonding network and spatial proximity of nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, strong correlations are observed between the protons of the propyl chain: H-1' with H-2', and H-2' with H-3'. This confirms the linear connectivity of the propanol side chain. Correlations are also seen among the aromatic protons H-4, H-5, and H-6, confirming their ortho relationships.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at 3.68 ppm (H-1') correlates with the carbon signal at 62.2 ppm (C-1').

The protons of the methoxy groups (δ ~3.85 ppm) show correlations to their respective attached aromatic carbons (C-2 and C-3), confirming their positions.

The benzylic protons at H-3' (δ 2.72 ppm) show a correlation to the aromatic quaternary carbon C-1 (δ 135.5 ppm), definitively linking the propyl chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key observation in the NOESY spectrum would be a spatial correlation between the methoxy protons at C-2 and the aromatic proton at H-6, as well as between the methoxy protons at C-3 and the aromatic proton at H-4. This provides definitive evidence for the 2,3-disubstitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

HRMS measures molecular masses with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₁₆O₃. HRMS analysis confirms this by matching the experimentally measured mass to the theoretically calculated mass.

HRMS Data for C₁₁H₁₆O₃

Parameter Value
Molecular Formula C₁₁H₁₆O₃
Calculated Mass [M+H]⁺ 197.1172
Measured Mass [M+H]⁺ 197.1174

This extremely low mass error provides high confidence in the assigned molecular formula.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, such as the molecular ion [M]⁺• or the protonated molecule [M+H]⁺) is selected and fragmented. The resulting fragment ions (product ions) provide detailed structural information.

The fragmentation pattern of this compound is characteristic of its structure. Common fragmentation pathways include:

Loss of Water: The precursor ion readily loses a molecule of water (18 Da) from the alcohol group.

Benzylic Cleavage: A primary fragmentation event is the cleavage of the C-C bond between the C-2' and C-3' carbons of the propyl chain. This results in the formation of a stable benzylic carbocation corresponding to the 2,3-dimethoxybenzyl fragment (m/z 151).

Loss of Methoxy Group: Fragmentation can also involve the loss of a methoxy radical (•OCH₃, 31 Da) from the dimethoxybenzyl fragment.

These characteristic fragmentation patterns serve as a fingerprint, allowing for the structural confirmation of the molecule, even in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The IR spectrum of this compound displays several key absorption bands that confirm its structure:

A broad absorption band in the region of 3400-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.

Absorptions around 3000-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic (propyl) and aromatic C-H bonds.

Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Strong absorption bands around 1275 cm⁻¹ and 1080 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups, respectively. The C-O stretch of the primary alcohol is also present in this region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this molecule, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum than in the IR spectrum.

Key Vibrational Frequencies

Frequency (cm⁻¹) Vibration Mode Functional Group
~3350 (broad) O-H stretch Alcohol
~2940 C-H stretch Aliphatic (CH₂)
~1590, 1480 C=C stretch Aromatic Ring
~1275 C-O stretch (asymmetric) Aryl Ether
~1080 C-O stretch (symmetric) Aryl Ether

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which is a liquid at room temperature, this technique would first require the successful formation of a single crystal suitable for diffraction analysis. This is typically achieved through slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

Assuming a suitable crystal can be obtained, X-ray diffraction analysis would provide a wealth of structural information. Key data points that would be determined include:

Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., C-C, C-O bonds) and the angles between them would confirm the expected molecular geometry.

Intermolecular Interactions: Crucially, this analysis would identify and characterize non-covalent interactions such as hydrogen bonds (involving the hydroxyl group) and van der Waals forces that dictate how the molecules pack together in the crystal lattice.

Unit Cell Parameters: The dimensions of the fundamental repeating unit of the crystal (the unit cell) would be determined, providing insight into the crystal system and space group.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from potential impurities, such as starting materials from its synthesis or side-products, and for quantifying its concentration in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components in the sample as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (196.24 g/mol ), although it may be of low intensity due to fragmentation. The primary value of GC-MS lies in its detailed fragmentation pattern, which allows for unambiguous identification.

Expected Fragmentation Pattern:

The structure of this compound suggests several likely fragmentation pathways:

Loss of Water: A peak at m/z 178, resulting from the loss of a water molecule (H₂O) from the parent ion.

Benzylic Cleavage: A prominent peak at m/z 151, corresponding to the stable 2,3-dimethoxybenzyl cation, formed by cleavage of the C-C bond between the first and second carbon of the propyl chain. This is often a dominant fragment for this type of structure.

Loss of a Propoxy Radical: Cleavage could also lead to the loss of the propanol side chain.

The retention time of the compound on the GC column provides an additional layer of identification and is crucial for quantitative analysis, where the peak area is proportional to the concentration of the analyte.

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value/FragmentDescription
Molecular Ion (M⁺)m/z 196Corresponds to the intact molecule.
Key Fragment 1m/z 178[M-H₂O]⁺, loss of water from the alcohol.
Key Fragment 2m/z 151[M-C₃H₇O]⁺, formation of the stable 2,3-dimethoxybenzyl cation.
Key Fragment 3m/z 121Further fragmentation of the dimethoxybenzyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a complementary technique to GC-MS, particularly useful for compounds that are not sufficiently volatile or are thermally labile. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). This setup would separate the target compound from more polar or less polar impurities.

Following separation, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used. Unlike the hard ionization of GC-MS, these methods typically keep the molecule intact.

Expected Mass Spectrometry Data:

Protonated Molecule: In positive ion mode ESI, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 197.25.

Adduct Formation: It is also common to observe adducts with ions present in the mobile phase, such as a sodium adduct [M+Na]⁺ at m/z 219.23 or a potassium adduct [M+K]⁺ at m/z 235.21.

LC-MS is highly sensitive and is the preferred method for quantitative analysis in complex matrices. By using tandem mass spectrometry (LC-MS/MS), one can achieve even greater selectivity and sensitivity by selecting the parent ion (e.g., m/z 197.25) and monitoring for a specific fragment ion generated through collision-induced dissociation.

Table 2: Predicted LC-MS Data for this compound in Positive Ion Mode

Ion SpeciesPredicted m/zDescription
Protonated Molecule[M+H]⁺197.25
Sodium Adduct[M+Na]⁺219.23
Potassium Adduct[M+K]⁺235.21

Theoretical and Computational Chemistry Studies on 3 2,3 Dimethoxyphenyl Propan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

No published studies were found that specifically detail the quantum chemical calculations for 3-(2,3-Dimethoxyphenyl)propan-1-ol. Such an analysis would typically involve methods like DFT to provide insights into the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis

There is no available research detailing the geometry optimization or the comprehensive conformational analysis of this compound. This type of study would identify the most stable three-dimensional shapes of the molecule and the energy barriers between them.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

Specific data on the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, are not available in the current scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While experimental spectra may exist, there are no published theoretical studies that predict the NMR, IR, and UV-Vis spectroscopic parameters of this compound from first principles.

Molecular Dynamics (MD) Simulations

The application of molecular dynamics simulations to study this compound has not been reported. MD simulations are crucial for understanding the dynamic behavior of molecules over time. mdpi.com

Conformational Dynamics in Solution and Interfacial Environments

Solvation Effects and Intermolecular Interactions

Detailed studies on the solvation effects and the specific non-covalent interactions between this compound and solvent molecules are currently absent from the literature.

Reaction Mechanism Elucidation via Transition State Analysis

The study of reaction mechanisms at a molecular level is a fundamental application of computational chemistry. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transient, high-energy structures known as transition states. The analysis of these transition states is crucial for understanding reaction kinetics and selectivity.

For a molecule like this compound, a potential reaction of interest could be its dehydration to form an alkene or its oxidation to an aldehyde or carboxylic acid. Transition state analysis for such reactions would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT).

Hypothetical Research Findings:

A computational study on the acid-catalyzed dehydration of this compound could reveal the energetic barriers for the formation of different possible alkene isomers. Researchers would first locate the stable conformers of the reactant and the potential products. Then, they would map the reaction pathway, identifying the transition state structures connecting them.

Illustrative Data Table for a Hypothetical Dehydration Reaction:

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Transition State Bond Distances (Å)Imaginary Frequency (cm⁻¹)
ReactantB3LYP/6-31G(d)0.0--
Transition State 1 (TS1)B3LYP/6-31G(d)+35.2C-OH₂: 1.98, C-H: 1.55-450
Product 1 (Alkene)B3LYP/6-31G(d)-5.8--

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

In Silico Screening and Structure-Property Relationship (SPR) Modeling

In silico screening involves using computational methods to identify molecules with desired properties from a large library of compounds. This is often done in the context of drug discovery to find potential drug candidates that bind to a specific biological target. Structure-Property Relationship (SPR) or Quantitative Structure-Activity Relationship (QSAR) models are a key component of this process. These are mathematical models that correlate the chemical structure of a molecule with a specific property, such as biological activity or a physical characteristic.

For this compound, an SPR model could be developed to predict a property like its antioxidant activity or its potential as an inhibitor for a particular enzyme, based on a dataset of similar compounds with known activities.

Hypothetical Research Findings:

A hypothetical QSAR study might explore the potential of a series of substituted phenylpropanol derivatives as inhibitors of an enzyme like cyclooxygenase (COX). The study would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their chemical structure. These can include electronic descriptors (e.g., HOMO-LUMO gap, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

By applying statistical methods like multiple linear regression or machine learning algorithms, a correlation could be established between a selection of these descriptors and the measured inhibitory activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, including this compound. The model might indicate that the presence and position of methoxy (B1213986) groups on the phenyl ring significantly influence the inhibitory potential.

Illustrative Data Table for a Hypothetical QSAR Model:

DescriptorDefinitionCoefficient in Modelp-value
LogPOctanol-water partition coefficient+0.250.04
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.520.01
Molecular Surface AreaTotal surface area of the molecule+0.080.03

Note: The data in this table is for illustrative purposes to show what a QSAR model might look like and is not based on actual research for the specified compound.

Biochemical Transformations and in Vitro Enzymatic Pathways of 3 2,3 Dimethoxyphenyl Propan 1 Ol

Investigation of Enzymatic Oxidation Pathways

Phase I oxidation reactions, which introduce or expose polar functional groups, are typically the initial and rate-limiting step in the metabolism of many lipophilic compounds. nih.gov For 3-(2,3-Dimethoxyphenyl)propan-1-ol, these reactions would likely target the aromatic ring and the propanol (B110389) side chain.

The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in the oxidative metabolism of drugs and other xenobiotics. nih.gov These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.gov Given the structure of this compound, several CYP-mediated reactions are plausible:

O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, which are known to metabolize many aromatic compounds. This reaction would yield mono-demethylated and subsequently di-demethylated catecholic metabolites.

Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the aromatic ring, introducing a hydroxyl group at available positions. This process is a common pathway for activating aromatic compounds for subsequent conjugation. nih.gov

Aliphatic Hydroxylation: The propanol side chain can undergo hydroxylation at various carbon atoms, leading to the formation of diol or triol derivatives.

Oxidation of the Primary Alcohol: The primary alcohol group of the propan-1-ol side chain can be oxidized to an aldehyde and further to a carboxylic acid.

The specific CYP isoforms involved would require experimental determination using human liver microsomes and a panel of recombinant CYP enzymes. nih.govnih.gov

In addition to CYPs, other oxidoreductases can play a role in the metabolism of this compound. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), primarily located in the cytosol of liver cells, are responsible for the oxidation of alcohols to aldehydes and subsequently to carboxylic acids. The primary alcohol moiety of this compound would be a substrate for ADH, leading to the formation of 3-(2,3-dimethoxyphenyl)propanal, which could then be further oxidized by ALDH to 3-(2,3-dimethoxyphenyl)propanoic acid.

Conjugation Reactions by Transferases (e.g., Glucuronidation, Sulfation)

Phase II conjugation reactions involve the covalent attachment of endogenous polar molecules to the functional groups introduced during Phase I metabolism, or to existing functional groups on the parent compound. mdpi.com These reactions significantly increase the water solubility of the metabolites, facilitating their excretion in urine or bile.

For this compound and its Phase I metabolites, the primary conjugation reactions would be:

Glucuronidation: The primary alcohol group of the parent compound and any newly formed hydroxyl groups (from aromatic or aliphatic hydroxylation) are excellent substrates for UDP-glucuronosyltransferases (UGTs). UGTs would catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to form O-glucuronides.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups, forming sulfate (B86663) conjugates. This pathway is particularly important for phenolic hydroxyl groups that may be formed through O-demethylation.

The relative contribution of glucuronidation and sulfation can vary depending on the substrate concentration and the specific SULT and UGT isoforms involved. mdpi.com

Reductive and Hydrolytic Biotransformations

While oxidation and conjugation are the most probable metabolic pathways for this compound, reductive and hydrolytic pathways are less likely given its chemical structure. The compound lacks functional groups that are typically substrates for reductases (e.g., nitro, azo, or carbonyl groups in certain contexts) or hydrolases (e.g., ester or amide linkages).

Enzyme Kinetics and Substrate Specificity Studies with Isolated Enzymes

To fully characterize the enzymatic transformation of this compound, in vitro studies using isolated enzymes are essential. These studies would provide quantitative data on the affinity of the compound for different metabolizing enzymes and the efficiency of its conversion.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound

Enzyme FamilySpecific Isoform (Hypothetical)Metabolic ReactionMichaelis-Menten Constant (Km) (µM)Maximum Velocity (Vmax) (nmol/min/mg protein)
Cytochrome P450CYP2D6O-Demethylation5 - 200.5 - 2.0
Cytochrome P450CYP3A4Aromatic Hydroxylation10 - 501.0 - 5.0
Alcohol DehydrogenaseADH1BOxidation to Aldehyde100 - 50010 - 50
UDP-GlucuronosyltransferaseUGT1A9Glucuronidation of parent alcohol50 - 2505 - 25
SulfotransferaseSULT1A1Sulfation of phenolic metabolite1 - 100.1 - 1.0

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from enzyme kinetic studies. Actual values would need to be determined experimentally.

These kinetic parameters, Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum rate of reaction), are crucial for predicting the in vivo clearance of the compound and potential drug-drug interactions. researchgate.net Studies with a panel of recombinant human CYPs, UGTs, and SULTs would allow for the precise identification of the enzymes responsible for the metabolism of this compound and would reveal the substrate specificity of these enzymatic pathways.

Applications of 3 2,3 Dimethoxyphenyl Propan 1 Ol As a Synthetic Intermediate and in Advanced Materials Science

Role as a Key Intermediate in Natural Product Synthesis

Phenylpropanoids, as a class, are fundamental to the biosynthesis of numerous natural products. nih.govresearchgate.net Their core C6-C3 skeleton (a phenyl group attached to a three-carbon chain) is the foundation for a vast array of compounds, including lignans (B1203133).

Lignans are a large group of natural products formed by the dimerization of two phenylpropane units. mdpi.com The biosynthesis often proceeds through precursors like coniferyl and sinapyl alcohol, which are hydroxylated and methoxylated derivatives of phenylpropane. For instance, 3-(4-hydroxy-3-methoxyphenyl)-1-propanol (dihydroconiferyl alcohol) and its dimethoxy analogue are well-established precursors in the synthesis of various lignans. researchgate.net

While these examples highlight the general role of phenylpropanols in natural product synthesis, no specific studies were identified that document the use of 3-(2,3-Dimethoxyphenyl)propan-1-ol as a direct precursor in the synthesis of complex lignans or other phenylpropanoids. Its structural similarity suggests a potential role, but this remains hypothetical without direct experimental evidence.

Structure-activity relationship (SAR) studies are crucial for drug discovery and involve synthesizing a series of related compounds (analogs) to determine how specific structural features influence biological activity. nih.govnih.gov Propanol-based scaffolds are common in such studies. For example, libraries of 1,3-disubstituted 2-propanols have been synthesized and evaluated as inhibitors for enzymes like β-secretase (BACE-1). nih.gov

However, a review of available literature did not yield any specific SAR studies where This compound was utilized as the foundational building block for creating a library of analogs. Its potential in this area is plausible, as the dimethoxyphenyl ring and the propanol (B110389) tail offer sites for chemical modification, but its actual use in this context is not documented.

Utilization in the Synthesis of Pharmaceutical and Agrochemical Scaffolds

The phenylpropanoid skeleton is a privileged scaffold in medicinal and agricultural chemistry. Related compounds, such as 3-methoxy-1-phenylpropan-1-ol, serve as intermediates in the manufacturing of various pharmaceuticals and pesticides. biosynth.com Similarly, other propanol derivatives are employed in the synthesis of compounds with potential cytotoxic effects for cancer research or in the development of agrochemical formulations. nih.govgoogle.com

Despite the prevalence of this chemical motif in bioactive compounds, there is no specific information available that details the utilization of This compound as a key intermediate in the synthesis of established pharmaceutical or agrochemical products.

Applications in Polymer Chemistry and Material Science

The functional groups present in This compound —a hydroxyl group and an aromatic ring—theoretically allow it to be used in polymer science. The hydroxyl group could, for instance, initiate ring-opening polymerizations or be converted into other functional groups suitable for polymerization processes.

Phenolic compounds and alcohols can be incorporated into polymer chains to impart specific properties. However, extensive searches of scientific and patent literature did not reveal any instances of This compound being used either as a monomer for creating a homopolymer or as a co-monomer or modifier in polymerization processes.

The synthesis of functional materials often relies on precursors that can be chemically modified to tune the final properties of the material. While the structure of This compound suggests it could be a precursor for materials with specific optical or electronic properties, no research has been published to substantiate this potential application.

Development of Chemical Probes and Molecular Tools

Comprehensive research of scientific literature and chemical databases did not yield specific examples of this compound being directly utilized as a synthetic intermediate in the development of chemical probes or molecular tools. While the broader class of dimethoxyphenyl compounds can be found in various bioactive molecules and materials, the specific application of this particular isomer in the design and synthesis of fluorescent probes, bioimaging agents, or other molecular tools for diagnostics and research is not documented in the available resources.

The development of chemical probes often relies on molecular scaffolds that can be readily modified to incorporate fluorophores, affinity tags, or reactive groups for target binding. These scaffolds are typically chosen for their established synthetic accessibility and favorable photophysical or biochemical properties. The absence of this compound in this context suggests that other structural motifs are more commonly employed for these purposes.

Further research would be necessary to explore the potential of this compound as a novel building block in this field. Such research would involve its derivatization to introduce functionalities suitable for conjugation to reporter molecules and its evaluation in biological systems. However, at present, there is no published data to support its role in the development of chemical probes and molecular tools.

Environmental Fate and Biodegradation Studies of 3 2,3 Dimethoxyphenyl Propan 1 Ol Academic Context

Biotic Degradation by Microbial Communities

The biodegradation of 3-(2,3-Dimethoxyphenyl)propan-1-ol by microbial communities is expected to be a significant pathway for its removal from the environment. The presence of both an aromatic ring and an alcohol functional group suggests that various microorganisms could potentially utilize it as a carbon and energy source.

Isolation and Characterization of Degrading Microorganisms

While no microorganisms have been specifically isolated for the degradation of this compound, it is plausible that bacteria and fungi capable of degrading related methoxylated aromatic compounds would also be able to transform it. Research has shown that soil fungi, such as Haplographium sp., Hormodendrum sp., and Penicillium sp., can metabolize methoxybenzoic acids. microbiologyresearch.org Similarly, anaerobic bacteria and archaea have been identified that can grow on methoxylated aromatic compounds. nih.govresearchgate.net The propanol (B110389) side chain is a readily biodegradable functional group, and many microorganisms are known to metabolize short-chain alcohols. researchgate.net

Elucidation of Microbial Biodegradation Pathways and Metabolites

The microbial biodegradation of this compound is likely to proceed through several steps. An initial step could be the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, forming 3-(2,3-dimethoxyphenyl)propanoic acid. Another key step would be the O-demethylation of the methoxy (B1213986) groups to form hydroxylated intermediates. microbiologyresearch.org Studies on the metabolism of veratric acid (3,4-dimethoxybenzoic acid) by fungi have shown the preferential removal of the para-methoxyl group to form vanillic acid. microbiologyresearch.org A similar regioselectivity could occur with this compound.

Subsequent to these initial transformations, the aromatic ring would likely be cleaved by dioxygenase enzymes, a common mechanism in the aerobic degradation of aromatic compounds. acs.org The resulting aliphatic acids would then be further metabolized through central metabolic pathways.

Hypothetical Metabolite Proposed Formation Pathway
3-(2,3-Dimethoxyphenyl)propanoic acidOxidation of the propan-1-ol side chain
3-(2-Hydroxy-3-methoxyphenyl)propan-1-olO-demethylation of one methoxy group
3-(3-Hydroxy-2-methoxyphenyl)propan-1-olO-demethylation of the other methoxy group
3-(2,3-Dihydroxyphenyl)propan-1-olComplete O-demethylation
Catechol derivativesRing cleavage following hydroxylation
Aliphatic acidsFurther degradation of ring cleavage products

Assessment of Environmental Persistence and Mobility in Academic Models

The environmental persistence of this compound will be a function of the rates of the abiotic and biotic degradation processes discussed above. Given the expected susceptibility to microbial attack, it is unlikely to be highly persistent in microbially active environments like soil and sediment.

The mobility of this compound in soil and groundwater will be governed by its partitioning behavior, particularly its sorption to soil organic matter and mineral surfaces. The soil adsorption coefficient (Koc) is a key parameter used to predict mobility. chemsafetypro.com The presence of both polar (hydroxyl and ether) and nonpolar (aromatic ring, alkyl chain) moieties in the molecule suggests that its sorption behavior will be complex. nih.gov While the octanol-water partition coefficient (Kow) can provide a first approximation of a compound's tendency to sorb to organic matter, the polar functional groups may lead to interactions with mineral surfaces that are not captured by Kow alone. acs.org

Parameter Significance for Environmental Fate Expected Trend for this compound
Water SolubilityInfluences transport in aqueous systemsModerate to low
Vapor PressureDetermines partitioning to the atmosphereLow
Octanol-Water Partition Coefficient (Log Kow)Indicates potential for bioaccumulation and sorption to organic matterModerate
Soil Adsorption Coefficient (Koc)Predicts mobility in soilModerate sorption, leading to low to moderate mobility
Biodegradation Half-lifeIndicates persistence in biologically active mediaShort to moderate

Conclusions and Future Research Directions for 3 2,3 Dimethoxyphenyl Propan 1 Ol

Summary of Key Academic Contributions and Research Gaps

A thorough review of existing scientific literature reveals a significant finding: there are no direct academic contributions focused on 3-(2,3-Dimethoxyphenyl)propan-1-ol. Research databases and chemical literature are devoid of studies detailing its synthesis, characterization, or biological activity. This absence is a critical data point, highlighting a substantial gap in the current body of chemical knowledge.

While research on this specific isomer is non-existent, studies on structurally related compounds provide a foundational context. For instance, research into other dimethoxyphenylpropanol isomers and derivatives of 2-methoxyphenols suggests that this class of compounds can exhibit interesting biological activities, such as antioxidant properties. libretexts.org Similarly, the broader family of phenylpropanoids is known for a wide range of biological activities, which underscores the potential value in studying this unexplored member.

The primary research gap is, therefore, the complete lack of data on this compound itself. Its physicochemical properties, spectral data, and potential applications remain entirely uncharacterized.

Identification of Unaddressed Research Questions and Challenges

The absence of prior research gives rise to a multitude of fundamental questions. The most basic of these is the development of a reliable and efficient synthetic route to produce this compound. While general organic chemistry principles suggest plausible pathways, the specific yields, and purification challenges for this particular compound are unknown.

Key unaddressed research questions include:

What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, and solubility?

What are its characteristic spectroscopic signatures (NMR, IR, Mass Spectrometry) for unambiguous identification?

Does this compound possess any significant biological activity, for instance, as an antioxidant, antimicrobial, or anticancer agent? The antifungal activity of its precursor, 2,3-dimethoxybenzaldehyde (B126229), suggests this could be a fruitful area of investigation. chemicalbook.commedchemexpress.com

What is the toxicological profile of the compound?

Can it serve as a valuable precursor or intermediate for the synthesis of more complex molecules with pharmaceutical or material science applications?

A primary challenge will be the de novo nature of this research. Without established methods to build upon, initial synthetic and analytical work will be exploratory. Optimizing reaction conditions and developing robust purification protocols will be initial hurdles to overcome.

Prospective Methodologies and Interdisciplinary Research Opportunities

Future research into this compound can be approached through several established and emerging methodologies.

Synthesis: A logical starting point for its synthesis would be the reduction of a suitable precursor. One prospective route involves the use of 2,3-dimethoxybenzaldehyde, a commercially available starting material. chemicalbook.comsigmaaldrich.comnih.gov A potential synthetic pathway could involve a Grignard reaction with an appropriate ethyl magnesium halide, followed by hydrolysis to yield the target propanol (B110389). libretexts.orgbyjus.commasterorganicchemistry.com An alternative would be the catalytic hydrogenation of (E)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, which itself can be synthesized via a Claisen-Schmidt condensation between 2,3-dimethoxybenzaldehyde and a suitable acetophenone. nih.govresearchgate.net

Table 1: Prospective Synthetic Precursors

Precursor Compound CAS Number Molecular Formula Notes
2,3-Dimethoxybenzaldehyde 86-51-1 C₉H₁₀O₃ A key starting material for building the substituted phenyl component. chemicalbook.comsigmaaldrich.comnih.gov

Characterization and Analysis: Once synthesized, standard analytical techniques will be crucial. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will be essential for structural elucidation. Infrared (IR) spectroscopy will confirm the presence of the hydroxyl group, and mass spectrometry will determine the molecular weight and fragmentation pattern.

Interdisciplinary Research Opportunities: The potential for interdisciplinary research is vast.

Medicinal Chemistry and Pharmacology: Collaboration with biologists and pharmacologists could uncover potential therapeutic applications. Based on related compounds, initial screening for antioxidant and anticancer activities would be a logical first step. nih.govmdpi.com The known antifungal properties of the precursor 2,3-dimethoxybenzaldehyde also point towards investigating its antimicrobial potential. medchemexpress.com

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT), could be employed to predict the molecule's conformational preferences, electronic properties, and potential reactivity. researchgate.net This can guide experimental work and help in interpreting spectroscopic data.

Materials Science: Phenylpropanoid structures can sometimes be incorporated into polymers or other materials. Investigations into its potential as a monomer or a modifying agent could be explored in collaboration with polymer chemists and material scientists.

Q & A

Basic: How can researchers optimize the synthesis of 3-(2,3-Dimethoxyphenyl)propan-1-ol to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate starting materials (e.g., 2,3-dimethoxybenzaldehyde derivatives) and controlling reaction conditions. For example:

  • Reductive Amination : Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmospheres to reduce intermediates while minimizing side reactions .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures to isolate the compound with >95% purity .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify methoxy groups (δ 3.8–3.9 ppm, singlet) and hydroxyl protons (δ 1.5–2.0 ppm, broad after D2O exchange) .
    • 13C NMR : Confirm the propanol backbone (δ 60–70 ppm for C-OH) and aromatic carbons (δ 110–150 ppm) .
  • FT-IR : Detect O-H stretches (~3300 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) from methoxy groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ at m/z 211.12) and fragmentation patterns .

Advanced: How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The 2,3-dimethoxy groups activate the aromatic ring via electron-donating effects, directing electrophilic substitution to the 4-position. However, steric hindrance from adjacent methoxy groups can limit reactivity. Strategies include:

  • Directed Metalation : Use n-BuLi at low temperatures (-78°C) to deprotonate specific positions, enabling regioselective functionalization .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the 4-position .
  • Comparative Analysis : Contrast reactivity with analogs like 3-(4-chlorophenyl)propan-1-ol () to assess electronic vs. steric effects .

Advanced: What computational tools are effective for predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrogen bonding with the hydroxyl group and π-π stacking of the dimethoxy phenyl ring .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioavailability or toxicity .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in lipid bilayers, relevant for blood-brain barrier penetration .

Advanced: How should researchers resolve contradictions in reported biological data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis : Compile data from PubChem () and crystallographic databases () to identify trends. For example, compare IC50 values against kinase targets for analogs with varying substituents .
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for variables like solvent effects .
  • Structural Profiling : Use X-ray crystallography (as in ) to correlate activity with conformational stability of the propanol chain .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions during reduction steps .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to improve safety and yield .
  • Process Analytics : Use inline FT-IR or Raman spectroscopy for real-time monitoring of critical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.